molecular formula C10H13NS B1277320 2,4,6-Trimethylbenzenecarbothioamide CAS No. 57182-71-5

2,4,6-Trimethylbenzenecarbothioamide

Cat. No. B1277320
CAS RN: 57182-71-5
M. Wt: 179.28 g/mol
InChI Key: XVMUCOWRXPDSGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves straightforward protocols and multi-step reactions. For instance, the preparation of 1,3,5-substituted 2,4,6-trimethoxybenzenes is described as a two-step procedure, starting with the synthesis of a tris-methylamino derivative followed by further synthetic elaboration to yield various functionalized products . Another study outlines the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene, which is achieved through a methylation reaction followed by a Friedel-Crafts reaction . These methods could potentially be adapted for the synthesis of 2,4,6-Trimethylbenzenecarbothioamide by incorporating the appropriate sulfur-containing reagents at the relevant steps.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using computational studies and X-ray crystallography. A computational (DFT) study was conducted to explore the different possible conformations of an overcrowded benzene substrate . Additionally, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed using various spectroscopic techniques, including IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques could be employed to analyze the molecular structure of 2,4,6-Trimethylbenzenecarbothioamide, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactions described in the papers involve methylation and Friedel-Crafts reactions, which are common in the synthesis of aromatic compounds . These reactions are important for functionalizing the benzene ring and could be relevant for the synthesis of 2,4,6-Trimethylbenzenecarbothioamide, where similar strategies might be used to introduce the thioamide functional group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4,6-Trimethylbenzenecarbothioamide are not directly reported, the properties of similar compounds can provide some context. For example, the yield and reaction conditions for the synthesis of related compounds are provided, which can inform the optimization of reaction conditions for 2,4,6-Trimethylbenzenecarbothioamide . The spectroscopic data used to characterize the related compounds can also be indicative of the types of analytical techniques that would be useful for determining the physical and chemical properties of 2,4,6-Trimethylbenzenecarbothioamide.

Scientific Research Applications

Gas Separation

A study conducted by Mahmoud A. Abdulhamid et al. (2021) synthesized a sulfonic acid-functionalized trimethyl-substituted polyimide for gas separation applications. This material, derived from 6FDA and 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid, showed significant potential in gas separation, particularly in enhancing CO2/CH4 selectivity due to its lower surface area, reduced fractional free volume, and tighter chain d-spacing caused by the -SO3H functionalization. This property could be leveraged in industrial applications like natural gas sweetening (Abdulhamid et al., 2021).

properties

IUPAC Name

2,4,6-trimethylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMUCOWRXPDSGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404790
Record name 2,4,6-trimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethylbenzenecarbothioamide

CAS RN

57182-71-5
Record name 2,4,6-Trimethylbenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57182-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-trimethylbenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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